molecular formula C18H10Cl6N2O4S2 B2532166 (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide CAS No. 251645-37-1

(N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide

Cat. No.: B2532166
CAS No.: 251645-37-1
M. Wt: 595.11
InChI Key: XYCSNJXDVBEEIY-WFOJNGAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(N,N’E,N,N’Z)-N,N’-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a perchlorocyclohexene ring and dibenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N,N’E,N,N’Z)-N,N’-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the perchlorocyclohexene ring: This can be achieved through the chlorination of cyclohexene under controlled conditions.

    Introduction of the dibenzenesulfonamide groups: This step involves the reaction of the perchlorocyclohexene intermediate with benzenesulfonamide derivatives under specific conditions such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the perchlorocyclohexene ring.

    Reduction: Reduction reactions could target the sulfonamide groups, leading to the formation of amines.

    Substitution: The compound may participate in substitution reactions, where functional groups on the benzene rings or the cyclohexene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions, influencing the activity and selectivity of metal catalysts.

    Materials Science: It might be used in the development of new materials with unique properties, such as polymers or coatings.

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

    Biochemical Research: It might be used as a tool to study specific biochemical pathways or molecular interactions.

Industry

    Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of other chemicals or materials.

    Environmental Applications: It might be explored for use in environmental remediation processes, such as the removal of pollutants.

Mechanism of Action

The mechanism by which (N,N’E,N,N’Z)-N,N’-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide exerts its effects would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dibenzenesulfonamide: A simpler analog without the perchlorocyclohexene ring.

    Perchlorocyclohexene derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

The unique combination of the perchlorocyclohexene ring and dibenzenesulfonamide groups in (N,N’E,N,N’Z)-N,N’-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(NE)-N-[(4Z)-4-(benzenesulfonylimino)-2,3,5,5,6,6-hexachlorocyclohex-2-en-1-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl6N2O4S2/c19-13-14(20)16(26-32(29,30)12-9-5-2-6-10-12)18(23,24)17(21,22)15(13)25-31(27,28)11-7-3-1-4-8-11/h1-10H/b25-15-,26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCSNJXDVBEEIY-WFOJNGAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=NS(=O)(=O)C3=CC=CC=C3)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(=C(/C(=N/S(=O)(=O)C3=CC=CC=C3)/C(C2(Cl)Cl)(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.